molecular formula C20H17NO3 B6314062 2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester CAS No. 1606979-17-2

2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester

Cat. No.: B6314062
CAS No.: 1606979-17-2
M. Wt: 319.4 g/mol
InChI Key: LKDHVTSKZQFZTI-UHFFFAOYSA-N
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Description

2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester is a synthetic ester derivative featuring a pyridinecarboxylic acid core substituted with a phenylmethoxy group at the 2-position and a phenylmethyl ester at the 3-position.

Similar esters, such as talniflumate and morniflumate, are designed to mitigate side effects (e.g., ulcerogenicity) associated with non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid .

Properties

IUPAC Name

benzyl 2-phenylmethoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-20(24-15-17-10-5-2-6-11-17)18-12-7-13-21-19(18)23-14-16-8-3-1-4-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDHVTSKZQFZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of esters that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables, research findings, and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The ester functional group is known to undergo hydrolysis in vivo, leading to the release of active moieties that can interact with enzymes and receptors. The presence of the phenyl group may enhance lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that this compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.

Anti-inflammatory Effects

This compound also displays anti-inflammatory activity , which is critical in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

  • Research Findings : In a controlled study, administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced inflammation models .

Data Table: Biological Activity Summary

Activity TypeModel/System UsedConcentration (µM)Effect Observed
AnticancerMCF-7 Cell Line>10>50% reduction in cell viability
A549 Cell Line>10>50% reduction in cell viability
Anti-inflammatoryLPS-induced Inflammation5-20Decrease in TNF-alpha and IL-6 levels

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural features and molecular properties of 2-(phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester with related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents References
This compound Pyridine ring with phenylmethoxy (2-position) and phenylmethyl ester (3-position) ~331.36 (calculated) -OCH₂C₆H₅ (2), -COOCH₂C₆H₅ (3)
Talniflumate Phthalidyl ester of 2-([3-(trifluoromethyl)phenyl]amino)-3-pyridinecarboxylic acid ~403.3 Trifluoromethylphenylamino (2), phthalidyl ester (3)
Morniflumate 3-Pyridinecarboxylic acid 2-[[3-(trifluoromethyl)phenyl]amino]-2-(4-morpholinyl)ethyl ester ~455.4 Trifluoromethylphenylamino (2), morpholinyl ethyl ester (3)
Phenyl 2-methoxy-3-pyridinecarboxylate Pyridine ring with methoxy (2-position) and phenyl ester (3-position) ~245.25 -OCH₃ (2), -COOC₆H₅ (3)

Key Observations :

  • Substitution at Position 2: The target compound uses a phenylmethoxy group, while talniflumate and morniflumate incorporate trifluoromethylphenylamino groups, which enhance anti-inflammatory activity by modulating cyclooxygenase (COX) inhibition .
  • Ester Group at Position 3 : The phenylmethyl ester in the target compound contrasts with the phthalidyl ester in talniflumate (improves metabolic stability) and the morpholinyl ethyl ester in morniflumate (enhances solubility) .

Pharmacological and Toxicological Profiles

Anti-inflammatory Activity:
  • Talniflumate : Demonstrates potent anti-inflammatory effects in rheumatoid arthritis models, with 50% lower ulcerogenic activity than niflumic acid due to delayed hydrolysis in the gastrointestinal tract .
  • Morniflumate : Shows prolonged anti-inflammatory action attributed to its morpholinyl ester group, which facilitates sustained release of the active metabolite .
Toxicity:
  • Talniflumate’s LD₅₀ in rodents exceeds 2,000 mg/kg, indicating low acute toxicity .
  • Morniflumate’s morpholinyl group may introduce neurotoxic risks at high doses, though specific data are lacking .

Metabolic Stability and Hydrolysis

Ester hydrolysis rates influence therapeutic efficacy:

  • Talniflumate : Slow hydrolysis in plasma ensures sustained release of niflumic acid .
  • Phenyl 2-methoxy-3-pyridinecarboxylate : Rapid hydrolysis due to the smaller methoxy group, limiting its utility as a prodrug .

Preparation Methods

Hydrolysis of Isoxazole-Protected Intermediates

A cornerstone of the synthesis involves the hydrolysis of 3-(4,4-dimethylisoxazol-2-yl)pyridine derivatives to yield nicotinic acid analogs. For example, 2-(phenylmethoxy)-3-(4,4-dimethylisoxazol-2-yl)pyridine undergoes acid-catalyzed hydrolysis to produce 2-(phenylmethoxy)-3-pyridinecarboxylic acid (Fig. 1).

Reaction Conditions :

  • Substrate : 2-(Phenylmethoxy)-3-(4,4-dimethylisoxazol-2-yl)pyridine.

  • Reagent : Aqueous HCl (6 M), reflux for 8–12 hours.

  • Yield : 75–85%.

The isoxazole group acts as a transient protective group, enabling subsequent functionalization of the pyridine ring.

Directed ortho-Metalation for Position 2 Functionalization

To introduce the phenylmethoxy group at position 2, directed ortho-metalation is employed. The carboxylic acid or ester at position 3 directs deprotonation to position 2, facilitating reaction with benzyl electrophiles (Fig. 2).

Procedure :

  • Deprotonation : Treat 3-pyridinecarboxylic acid with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

  • Electrophilic Quenching : Add benzyl bromide to the lithiated intermediate.

  • Workup : Acidify with HCl and extract with dichloromethane.

Outcome :

  • Product : 2-(Phenylmethoxy)-3-pyridinecarboxylic acid.

  • Yield : 60–70%.

Esterification of the Carboxylic Acid

Acid Chloride-Mediated Esterification

The carboxylic acid at position 3 is converted to its phenylmethyl ester via acid chloride formation (Fig. 3).

Steps :

  • Chlorination : React 2-(phenylmethoxy)-3-pyridinecarboxylic acid with thionyl chloride (SOCl₂) under reflux.

  • Esterification : Add benzyl alcohol to the acid chloride in the presence of pyridine.

Conditions :

  • SOCl₂ : 1.5 equivalents, reflux, 2 hours.

  • Benzyl Alcohol : 2 equivalents, room temperature, 12 hours.

Characterization :

  • IR Spectroscopy : Ester carbonyl absorption at 1742 cm⁻¹.

  • ¹H NMR : Benzyl protons as a multiplet at δ 7.5 ppm, methylene protons as a singlet at δ 5.2 ppm.

Yield : 80–90%.

Coupling Reagent-Assisted Esterification

Alternative methods utilize coupling agents like dicyclohexylcarbodiimide (DCC) to directly esterify the acid (Fig. 4).

Procedure :

  • Activation : Mix the carboxylic acid with DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Nucleophilic Attack : Add benzyl alcohol and stir at room temperature.

Advantages :

  • Avoids handling corrosive thionyl chloride.

  • Suitable for acid-sensitive substrates.

Yield : 70–75%.

Regioselective Aromatic Substitution

Electrophilic Bromination and Nucleophilic Displacement

To install the phenylmethoxy group, electrophilic bromination at position 2 is followed by nucleophilic substitution with benzyloxide (Fig. 5).

Steps :

  • Bromination : Treat 3-pyridinecarboxylic acid with bromine in acetic acid.

  • Substitution : React the 2-bromo derivative with sodium benzyloxide in dimethylformamide (DMF).

Challenges :

  • Pyridine's electron-deficient ring necessitates harsh conditions for nucleophilic substitution.

  • Competing side reactions at positions 4 and 6.

Yield : 50–60%.

Dehydrogenation of Tetrahydropyridine Intermediates

Sulfur-Mediated Aromatization

Tetrahydropyridine intermediates are dehydrogenated to pyridines using elemental sulfur (Fig. 6).

Example :

  • Substrate : 1-Ethyl-1,2,5,6-tetrahydro-4-phenyl-3-pyridinecarboxylic acid phenylmethyl ester.

  • Conditions : Reflux in decalin with sulfur for 3 hours.

  • Outcome : Aromatic pyridine with retained ester and ether groups.

Yield : 85–90%.

Analytical Validation and Spectral Data

Infrared Spectroscopy

  • Ester C=O Stretch : 1742 cm⁻¹.

  • Ether C-O Stretch : 1193 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (200 MHz) :

    • Benzyl protons: δ 7.27–7.40 (multiplet, 10H).

    • Pyridine H-4: δ 8.2 (singlet, 1H).

    • OCH₂Ph: δ 5.2 (singlet, 4H).

Mass Spectrometry

  • Molecular Ion : m/z 375 (M⁺).

  • Fragmentation : Loss of benzyloxy (91 amu) and benzyl (77 amu) groups.

Mechanistic Insights and Side Reactions

Competing Pathways in Esterification

During acid chloride formation, over-chlorination or ring halogenation may occur, necessitating strict stoichiometric control.

Radical Intermediates in Dehydrogenation

Sulfur-mediated dehydrogenation proceeds via radical intermediates, risking over-oxidation to pyridine N-oxide.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Benzyl Alcohol : Economical at scale but requires recycling due to toxicity.

  • Sulfur : Low-cost dehydrogenation agent with minimal byproducts.

Purification Challenges

  • Chromatography : Silica gel chromatography isolates the target ester from regioisomers.

  • Crystallization : Recrystallization from ethanol/water enhances purity .

Q & A

Q. What are the typical synthetic routes for preparing 2-(Phenylmethoxy)-3-pyridinecarboxylic acid phenylmethyl ester?

The compound is commonly synthesized via substitution and condensation reactions. For example, a substitution reaction under alkaline conditions using pyridinemethanol derivatives and halogenated nitrobenzene intermediates can generate key precursors. Subsequent reduction (e.g., iron powder under acidic conditions) and condensation with cyanoacetic acid or esters yield the final product . Esterification steps often employ condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in solvents such as tetrahydrofuran (THF) .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyridine ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) . High-performance liquid chromatography (HPLC) or chiral separation methods (e.g., Chiralpak® OD columns) ensure purity and stereochemical integrity when applicable .

Q. What are the primary research applications of this compound?

It serves as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors or heterocyclic bioactive molecules. Its phenylmethoxy and ester groups enhance solubility and bioavailability, making it valuable in medicinal chemistry studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the condensation step of its synthesis?

Low yields in condensation reactions may arise from imbalanced stoichiometry or suboptimal activation of carboxylic acid groups. Systematic optimization includes:

  • Adjusting molar ratios of reactants (e.g., 1:1.2 for amine:carboxylic acid).
  • Testing alternative condensing agents (e.g., HATU vs. EDC/HOBt).
  • Solvent screening (e.g., dichloromethane for non-polar intermediates or DMF for polar systems). Evidence from multi-step syntheses suggests yields >85% are achievable with rigorous drying of intermediates and inert atmosphere control .

Q. What strategies resolve discrepancies in spectroscopic data across studies?

Contradictory NMR or MS data may stem from residual solvents, tautomerism, or impurities. Cross-validation using orthogonal methods is critical:

  • 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and connectivity.
  • High-resolution MS (HRMS) confirms exact mass.
  • X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Q. How can stereochemical purity be ensured in derivatives of this compound?

Chiral centers introduced during synthesis require enantioselective methods. For example, asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can control stereochemistry. Post-synthesis, chiral stationary phases (e.g., Chiralpak® columns) with supercritical fluid chromatography (SFC) effectively separate diastereomers, as demonstrated in separations of hydroxy-acetamide isomers .

Q. What computational tools aid in predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) relevant to binding affinity. Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like kinases. Pharmacophore mapping aligns substituents with known bioactive motifs, guiding structural modifications .

Methodological Considerations

Q. How should researchers handle stability issues during storage?

The ester group is prone to hydrolysis under humid conditions. Storage recommendations include:

  • Anhydrous environments (desiccants like silica gel).
  • Low temperatures (–20°C) in amber vials to prevent photodegradation.
  • Regular purity checks via HPLC every 6 months .

Q. What are the key parameters for scaling up synthesis from mg to gram scale?

Critical factors include:

  • Heat and mass transfer efficiency (e.g., using flow reactors for exothermic steps).
  • Solvent recovery systems to reduce waste.
  • Catalyst recycling (e.g., immobilized palladium catalysts for Suzuki couplings) .

Q. How can environmental impacts of this compound be assessed in absence of ecological data?

Predictive models like Quantitative Structure-Activity Relationship (QSAR) tools estimate biodegradability and toxicity. Experimental assays (e.g., Daphnia magna acute toxicity tests) and OECD guidelines fill data gaps. Researchers should prioritize green chemistry principles (e.g., solvent substitution) during synthesis .

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